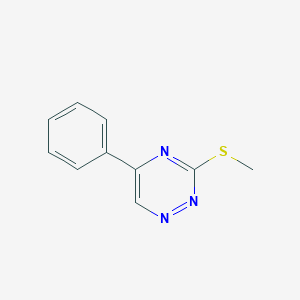

3-(Methylthio)-5-phenyl-1,2,4-triazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylsulfanyl-5-phenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-14-10-12-9(7-11-13-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPCYWNEYALWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CN=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182893 | |

| Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

28735-27-5 | |

| Record name | 3-(Methylthio)-5-phenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28735-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28735-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)-5-phenyl-1,2,4-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4Q6459XY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of 3 Methylthio 5 Phenyl 1,2,4 Triazine and Analogs

Nucleophilic Addition Reactions

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it a prime target for nucleophilic attack. The positions at which these additions occur are dictated by the substituents on the triazine core and the nature of the nucleophile.

Reactions with Organolithium Reagents: Regioselectivity and Substituent Effects

The reaction of 1,2,4-triazine derivatives with organolithium reagents demonstrates a fascinating interplay of substituent effects and reaction conditions, leading to varied regioselectivity. Studies on π-electron rich 1,2,4-triazines, such as 3,5-bis(trimethylsilyloxy)-1,2,4-triazine, have shown that the addition of butyllithium (B86547) is highly dependent on temperature and the nature of the substituents. rsc.org

For instance, in the reaction of 3,5-bis(trimethylsilyloxy)-1,2,4-triazine with butyllithiums, an unexpected regioselectivity was observed, which was sensitive to changes in temperature. rsc.org When phenyllithium (B1222949) was used, a competition between N(1)–C(6) addition and substitution at the C(5) position was noted. rsc.org However, in the case of 3-methylthio-5-methoxy-1,2,4-triazine, no addition of butyllithiums was detected; instead, products with zwitterionic structures were isolated. rsc.org This highlights the strong influence of the substituents on the reaction outcome.

The regioselectivity of organolithium addition to pyridinethiones, a related heterocyclic system, is also heavily influenced by the solvent, temperature, and the specific organometallic reagent used, allowing for the tailored synthesis of different isomers. researchgate.net

Mechanistic Pathways of N(1)–C(6) Addition versus C(5) Substitution

The competition between nucleophilic addition at the N(1)–C(6) positions and substitution at the C(5) position is a key feature of the reactivity of 1,2,4-triazines with strong nucleophiles like organolithium reagents. In the case of phenyllithium reacting with 3,5-bis(trimethylsilyloxy)-1,2,4-triazine, both pathways are observed to be in competition. rsc.org

The N(1)–C(6) addition pathway typically involves the formation of a dihydro-1,2,4-triazine intermediate, which can then be rearomatized through various processes. The C(5) substitution, on the other hand, involves the direct displacement of a leaving group at that position. The balance between these two pathways is delicate and can be tipped by subtle changes in the electronic and steric properties of the substituents on the triazine ring and the nature of the attacking nucleophile.

Interactions with Various C-, N-, O-, and S-Nucleophiles

The 1,2,4-triazine ring system exhibits broad reactivity towards a variety of nucleophiles. Generally, 1,2,4-triazines are highly reactive toward nucleophiles, which allows for the direct introduction of various substituents, particularly at the C-5 position. researchgate.net

In a related system, 2,4,6-trichloro-1,3,5-triazine (TCT), the reactivity with different nucleophiles (S, O, N) has been systematically studied. frontiersin.org The introduction of the first nucleophile influences the reactivity of the remaining chlorine atoms. frontiersin.org Competitive experiments with TCT showed a clear preference for amine nucleophiles over thiols and alcohols. frontiersin.org

For 1,2,4,5-tetrazines, another class of azines, reactions with S-nucleophiles can lead to substitution products, but are often accompanied by side reactions due to the high electrophilicity of the tetrazine ring. researchgate.net The reactivity of different leaving groups on the tetrazine core also varies, with imidazolyl fragments being more easily substituted than 3,5-dimethylpyrazolyl groups. researchgate.net

The reaction of 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride proceeds rapidly at room temperature to yield the corresponding p-chlorophenylhydrazone, demonstrating the reactivity of the carbonyl group attached to the triazine ring. researchgate.net

Cycloaddition Chemistry

1,2,4-triazines are well-known for their participation in cycloaddition reactions, most notably as the diene component in inverse-electron-demand Diels-Alder reactions. This reactivity provides a powerful tool for the synthesis of various heterocyclic compounds.

Mechanistic Investigations of 1,4-Cycloaddition Processes in 1,2,4-Triazine Formation

An interesting and unconventional method for the synthesis of 1,2,4-triazines involves a formal [4+2] cycloaddition across the N1 and N4 atoms of a 1,2,4,5-tetrazine (B1199680). This reaction with enamines, promoted by either hexafluoroisopropanol (HFIP) or the Lewis acid ZnCl₂, is followed by a retro-[4+2] cycloaddition that expels a nitrile and subsequent aromatization to form the 1,2,4-triazine derivative. nih.govnih.gov

Mechanistic studies support a stepwise process initiated by the nucleophilic addition of the enamine to the N1 position of the 1,2,4,5-tetrazine. nih.gov This pathway is consistent with the observed exclusive regioselectivity, which would not be expected from a concerted or a different stepwise cycloaddition mechanism. nih.gov The rate-determining step is believed to be the initial nucleophilic attack. nih.gov

In contrast, the reaction of 1,2,3-triazines with amidines proceeds through an addition/N₂ elimination/cyclization pathway, rather than a conventional Diels-Alder/retro-Diels-Alder sequence. acs.orgescholarship.org

Regioselectivity and Frontier Molecular Orbital (FMO) Interactions in Diels-Alder Reactions

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles can often be rationalized using Frontier Molecular Orbital (FMO) theory. youtube.commasterorganicchemistry.com This theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comyoutube.com

In the context of 1,2,4-triazines participating in inverse-electron-demand Diels-Alder reactions, the LUMO of the triazine (diene) interacts with the HOMO of the electron-rich dienophile. researchgate.net The relative energies and the coefficients of the atomic orbitals in the FMOs determine the regiochemical outcome of the cycloaddition. youtube.commdpi.com

For example, in the Diels-Alder reaction of 1-substituted dienes, the "ortho" product is generally favored, while 2-substituted dienes tend to yield the "para" product. masterorganicchemistry.com This regioselectivity can be predicted by analyzing the orbital coefficients of the interacting atoms in the HOMO and LUMO. youtube.com A larger orbital coefficient on a particular atom indicates a greater contribution of that atom's p-orbital to the molecular orbital, leading to stronger bond formation at that site.

Influence of Steric Hindrance on Reaction Pathways

The steric environment around the 1,2,4-triazine ring plays a crucial role in dictating the feasibility and outcome of its reactions. While specific studies on the steric hindrance of 3-(methylthio)-5-phenyl-1,2,4-triazine are not extensively documented, general principles of organic chemistry and studies on analogous structures provide valuable insights.

In reactions involving nucleophilic substitution at the C-3 position, the accessibility of the electrophilic carbon is paramount. The methylthio group itself is relatively small; however, the phenyl group at the C-5 position can exert significant steric influence on the approaching nucleophile. This is particularly relevant in bimolecular nucleophilic substitution (SN2) type reactions where the trajectory of the incoming nucleophile is critical.

Furthermore, in the context of biological activity, which often correlates with chemical reactivity, studies on other substituted 1,2,4-triazines have shown that bulky substituents on the triazine ring can be detrimental to binding with target proteins. For instance, in a study on 1,2,4-triazine antagonists for the G-protein-coupled receptor 84, it was noted that substitutions at the 5- and 6-positions of the triazine ring with larger groups were not well-tolerated, suggesting that steric bulk can hinder the necessary interactions within a binding pocket. nih.gov This observation can be extrapolated to chemical reactions where the triazine derivative interacts with a bulky reagent or a catalytic surface.

The orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives is also influenced by the steric nature of the substituents. scilit.com The regioselectivity of ring closure can be dictated by the steric hindrance imposed by existing groups, favoring pathways that minimize steric strain in the transition state.

Other Significant Reaction Types (e.g., Oxidation, Reduction)

The this compound molecule possesses multiple sites susceptible to oxidation and reduction, primarily the methylthio group and the triazine ring itself.

Oxidation: The sulfur atom in the methylthio group is readily susceptible to oxidation. Treatment with mild oxidizing agents can convert the thioether to a sulfoxide (B87167) (methylsulfinyl), and further oxidation with stronger agents can yield the corresponding sulfone (methylsulfonyl). This transformation is a common strategy to modify the electronic properties and reactivity of the triazine ring, as the resulting sulfoxide and sulfone groups are excellent leaving groups in nucleophilic substitution reactions.

While direct oxidation studies on this compound are not prevalent in the available literature, the oxidation of similar sulfur-containing heterocycles is well-documented. For example, the oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles under Radziszewski reaction conditions leads to the formation of epoxyamides, demonstrating the reactivity of the system to oxidative conditions. mdpi.com

Reduction: The 1,2,4-triazine ring can undergo reduction, typically leading to dihydro- or tetrahydro-1,2,4-triazine derivatives. The reduction of 3-methylthio-1,2,4-triazines with sodium borohydride (B1222165) has been studied, yielding various dihydro-1,2,4-triazines. organic-chemistry.org The specific regio- and stereochemistry of the reduction products depend on the substitution pattern of the triazine ring and the reaction conditions. These reduced triazines are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, some tricyclic triazine-di-N-oxides, which are related to 1,2,4-triazines, have been investigated as hypoxia-selective cytotoxins. acs.org

Mechanistic Studies Involving TosMIC as a Cyclization Synthon

Tosylmethyl isocyanide (TosMIC) is a highly versatile reagent in organic synthesis, particularly for the construction of five- and six-membered heterocyclic rings through [3+2] cycloaddition reactions, often referred to as the Van Leusen reaction. organic-chemistry.orgresearchgate.netresearchgate.netwikipedia.org While a specific mechanistic study for the synthesis of this compound using TosMIC is not explicitly detailed in the literature, the general mechanism for the formation of related heterocycles provides a strong basis for understanding such a potential transformation.

The general mechanism for the formation of a heterocyclic ring using TosMIC involves the following key steps:

Deprotonation of TosMIC: A base is used to deprotonate the acidic α-carbon of TosMIC, generating a nucleophilic carbanion.

Nucleophilic Attack: The TosMIC anion attacks an electrophilic species. For the synthesis of a triazine ring, a suitable precursor would be required, potentially an imine or a related C=N bond-containing molecule.

Cyclization: An intramolecular nucleophilic attack leads to the formation of the heterocyclic ring.

Elimination: The tosyl group, being a good leaving group, is eliminated, leading to the aromatization of the newly formed ring.

In the context of synthesizing a 1,2,4-triazine, a plausible pathway could involve the reaction of a precursor containing a dinitrogen unit with a suitable carbonyl compound and TosMIC. However, the more common application of TosMIC is in the synthesis of heterocycles like pyrroles, oxazoles, and imidazoles. organic-chemistry.orgorganic-chemistry.org The reaction of TosMIC with α,β-unsaturated compounds is a well-established method for pyrrole (B145914) synthesis. researchgate.net

It is important to note that the synthesis of 1,2,4-triazines is often achieved through the condensation of 1,2-dicarbonyl compounds with acid hydrazides. nih.gov The use of TosMIC for the direct synthesis of the 1,2,4-triazine ring itself appears to be less common, with its utility more pronounced in the formation of other heterocyclic systems that might subsequently be fused to a triazine core.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the atomic connectivity can be constructed.

Proton NMR spectroscopy provides precise information about the number and electronic environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of 3-(Methylthio)-5-phenyl-1,2,4-triazine, recorded in deuterated chloroform (CDCl₃) on a 500 MHz instrument, displays distinct signals corresponding to each unique proton group. reading.ac.uk

The methylthio group (-SCH₃) protons appear as a sharp singlet at δ 2.82 ppm, integrating to three protons. The protons of the phenyl ring resonate in the aromatic region of the spectrum. A multiplet observed between δ 7.61 and 7.65 ppm corresponds to the three protons at the meta and para positions of the phenyl group. The two ortho protons of the phenyl ring appear as a multiplet in the range of δ 8.12-8.14 ppm. Finally, the single proton on the triazine ring is observed as a singlet at δ 8.87 ppm. reading.ac.uk

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment |

|---|---|---|---|

| 2.82 | Singlet (s) | 3H | -SCH₃ |

| 7.61-7.65 | Multiplet (m) | 3H | m-, p-Phenyl H |

| 8.12-8.14 | Multiplet (m) | 2H | o-Phenyl H |

| 8.87 | Singlet (s) | 1H | Triazine-H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal in the ¹³C NMR spectrum. Based on the molecular structure, ten distinct signals are anticipated: one for the methylthio carbon, six for the phenyl ring carbons (four with one attached proton and two quaternary), and three for the triazine ring carbons (one with an attached proton and two quaternary). The chemical shifts of these carbons would appear in characteristic regions, with the aromatic and heterocyclic carbons resonating at lower field (higher ppm values) compared to the aliphatic methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The spectrum would also feature characteristic absorptions for C=N and C=C stretching vibrations from the triazine and phenyl rings, respectively, typically in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group would be expected to appear as a weaker band in the fingerprint region of the spectrum.

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 203.1, which corresponds to the molecular weight of the compound (C₁₀H₉N₃S, calculated M.W. = 203.26 g/mol ). reading.ac.uk

The fragmentation pattern provides further structural confirmation. The base peak is observed at m/z 102.2, with other significant fragments appearing at m/z 175.1 and 76.1. reading.ac.uk High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 203.1 | 30 | [M]⁺ |

| 175.1 | 10 | Fragment |

| 102.2 | 100 | Fragment (Base Peak) |

| 76.1 | 25 | Fragment |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2/c. The analysis reveals that the dihedral angle between the planes of the triazine and phenyl rings is 11.77 (7)°. In the crystal lattice, the molecules are organized into layers parallel to the bc plane, stabilized by π–π stacking interactions. These interactions occur between the triazine and phenyl rings of adjacent molecules, with an intercentroid distance of 3.7944 (4) Å, and also between centrosymmetrically related triazine rings, with an intercentroid distance of 3.7359 (3) Å.

| Crystallographic Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₃S |

| Formula Weight | 203.26 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.7513 (3) |

| b (Å) | 12.9191 (5) |

| c (Å) | 9.8262 (3) |

| β (°) | 94.584 (2) |

| Volume (ų) | 980.85 (6) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Energetics

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the reaction mechanisms and energetics of triazine derivatives. For instance, DFT-based molecular dynamics (DFT-MD) simulations can be used to model the thermal decomposition of related triazine compounds, identifying initial steps such as intermolecular hydrogen transfer and subsequent release of small molecules. rsc.org Such studies provide critical data on reaction barriers and the relative stability of intermediates. rsc.org

The reactivity of the 1,2,4-triazine (B1199460) core, such as in inverse electron demand Diels-Alder reactions, can be significantly influenced by its substituents. nih.gov Theoretical calculations help in understanding how the methylthio and phenyl groups on 3-(Methylthio)-5-phenyl-1,2,4-triazine modulate its reactivity in cycloaddition reactions. nih.gov These computational models can predict reaction rates and product yields with considerable accuracy, guiding synthetic strategies.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are essential tools for evaluating the potential of this compound and its derivatives as therapeutic agents. These techniques predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor.

For example, docking studies have been successfully applied to understand the interaction of similar 1,2,4-triazine derivatives with various biological targets. In one study, derivatives of 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine were evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Docking simulations rationalized the observed binding affinities and guided the design of more potent and selective inhibitors. nih.gov Similarly, molecular docking has been employed to study triazine analogues as inhibitors of p38 MAP kinase, revealing that the presence of specific functional groups is essential for activity. jocpr.com

These simulations provide a detailed, three-dimensional view of the ligand-receptor interactions, highlighting key binding modes and informing the design of new, more effective drug candidates based on the this compound scaffold.

| Target Protein | Ligand Scaffold | Key Interacting Residues (Hypothetical) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine | Arg120, Tyr355, Ser530 | -9.5 | nih.gov |

| p38 MAP Kinase | Triazine analogue | Lys53, Met109, Asp168 | -8.2 | jocpr.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

The k-Nearest Neighbour Molecular Field Analysis (k-NN MFA) is a 3D-QSAR method that has been effectively used to study triazine derivatives. nih.govscholarsresearchlibrary.com This approach generates a model based on the steric and electrostatic fields of a set of aligned molecules, identifying regions where modifications to the chemical structure are likely to enhance biological activity. scholarsresearchlibrary.comresearchgate.net For a series of 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives, k-NN MFA was used to develop a 3D-QSAR model that rationalized their COX-2 inhibitory activities. nih.gov The statistical significance of such models is often evaluated using parameters like the cross-validated coefficient (q²) and the predictive r² (r²_pred), with higher values indicating a more robust model. scholarsresearchlibrary.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial molecular property influencing a compound's pharmacokinetic profile. Computational methods are widely used to predict logP values for novel compounds. However, the accuracy of these predictions can vary significantly between different algorithms, as seen in studies of other triazine-containing molecules. nih.gov For triazine macrocycles, for instance, predicted logP values from different algorithms showed considerable deviation from experimentally determined values, although a linear relationship could be established to correct these predictions. nih.gov Therefore, while computational tools provide a valuable first approximation of the lipophilicity of this compound, experimental verification is often necessary for accurate determination. researchgate.net

| Prediction Algorithm | Predicted logP | Deviation from Experimental (Hypothetical) | Reference |

|---|---|---|---|

| AlogP | 2.1 | -2.0 | nih.gov |

| XlogP | 4.8 | +0.7 | nih.gov |

| ChemAxon | 1.2 | -2.9 | nih.gov |

Analysis of Electronic Structure and Orbital Interactions (e.g., LUMO distribution, solvent H-bonding effects)

The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity and photophysical properties. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. nasc.ac.innih.gov In many triazine derivatives, the HOMO is often localized on electron-donating substituents, while the LUMO resides on the electron-accepting triazine core and other acceptor groups. nih.govd-nb.info This distribution suggests that the sulfur atom and phenyl group in this compound likely act as electron donors, while the triazine ring acts as an electron acceptor. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical reactivity. nasc.ac.injocpr.com Furthermore, the surrounding solvent can affect the electronic structure through interactions like hydrogen bonding, leading to solvatochromic shifts in the molecule's absorption and emission spectra. researchgate.net Computational models can predict these effects, providing insight into the behavior of the compound in different environments. researchgate.net

Studies of Non-Covalent Interactions (e.g., Halogen Bonding, Chalcogen Bonding, Hydrogen Bonding)

Non-covalent interactions play a crucial role in the crystal packing and molecular recognition of this compound. A detailed study on the closely related 1-methyl-3-methylthio-5-phenyl-1,2,4-triazinium iodide has provided significant insights into these interactions. researchgate.netips.ac.ru

Structure Activity Relationship Sar Studies of 1,2,4 Triazine Derivatives Chemical and Mechanistic Focus

Influence of Substituents on Chemical Reactivity and Regioselectivity

The chemical behavior of the 1,2,4-triazine (B1199460) ring is profoundly influenced by the nature and position of its substituents. These modifications can alter the electron density of the heterocyclic system, thereby affecting its reactivity and the orientation of chemical reactions (regioselectivity).

Studies have demonstrated that the cyclization reactions of functionalized 1,2,4-triazines are dependent on the electronic and steric effects of the substituents. scilit.comacs.org For instance, in inverse electron demand Diels-Alder reactions, a common reaction for this class of compounds, the reactivity of the 1,2,4-triazine can be predictably modulated by the substituent at the C5 position. nih.gov Electron-withdrawing groups, such as a carboxylate group (CO2Me), have been shown to enhance reactivity more significantly than a phenyl group (Ph) or a hydrogen atom (H). nih.gov This is attributed to the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy of the triazine, making it a better dienophile.

The regioselectivity of these reactions is also under substituent control. acs.org In reactions with unsymmetrical dienophiles, the position of the substituent can direct the cycloaddition to a specific nitrogen atom in the triazine ring. acs.org The synthesis of 5,6-disubstituted 1,2,4-triazines through the condensation of unsymmetrical 1,2-diketones with acid hydrazides often leads to a mixture of regioisomers, highlighting the challenge in controlling regioselectivity. nih.govacs.org The precise structure of these isomers often requires confirmation through techniques like X-ray crystallography. acs.org

Furthermore, the reactivity of 3-substituted 6-phenyl-1,2,4-triazines towards nucleophiles is also substituent-dependent. For example, the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with carbon nucleophiles proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, where the nucleophile adds at the C5 position. researchgate.net

Role of the 1,2,4-Triazine Scaffold in Molecular Recognition and Binding Properties

The 1,2,4-triazine scaffold serves as a crucial pharmacophore in many biologically active molecules, facilitating molecular recognition and binding to various biological targets. nih.govijpsr.infonih.gov Its electron-deficient nature and the arrangement of its nitrogen atoms allow it to participate in a range of non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com

In the context of G-protein-coupled receptors (GPCRs), such as the adenosine (B11128) A2A receptor, the 1,2,4-triazine core can mimic the adenine (B156593) ring of the natural ligand, adenosine. acs.orgnih.gov This allows it to sit deeply within the orthosteric binding pocket of the receptor. acs.orgnih.gov The substituents on the triazine ring then project into distinct pockets within the receptor, and their optimization is key to achieving high potency and selectivity. nih.govacs.orgacs.org For instance, in the development of adenosine A2A antagonists, the 1,2,4-triazine scaffold was hypothesized to access the region normally occupied by the ribose group of adenosine. acs.orgnih.gov

The versatility of the 1,2,4-triazine scaffold is further highlighted by its use in bioorthogonal chemistry. These triazine derivatives are stable in biological environments and can react robustly with specific reaction partners, such as trans-cyclooctene (B1233481) (TCO), enabling applications in protein labeling and other biological studies. nih.gov This demonstrates the scaffold's ability to be chemically addressed in complex biological systems without interfering with native processes.

Design Principles for Modulating Molecular Properties through Structural Alterations

The molecular properties of 1,2,4-triazine derivatives can be finely tuned through strategic structural modifications. These alterations are guided by established design principles to enhance desired characteristics such as potency, selectivity, and pharmacokinetic profiles.

Effect of Fluorine Atoms on Electronic, Lipophilic, and Steric Parameters

The introduction of fluorine atoms into 1,2,4-triazine derivatives is a common strategy to modulate their physicochemical properties. Fluorine's high electronegativity and small size allow it to exert significant electronic effects without introducing substantial steric bulk.

In the context of adenosine A2A receptor antagonists, the introduction of a fluorine atom at the R5 position of a phenyl ring attached to the triazine core subtly reduced activity against both A1 and A2A receptors but improved the selectivity for A2A over A1. acs.org This highlights the nuanced effects of fluorine substitution on receptor binding.

Importance of Sulfur-Containing Substituents

Sulfur-containing substituents play a vital role in the design and biological activity of 1,2,4-triazine derivatives. nih.gov The sulfur atom can exist in various oxidation states (thioether, sulfoxide (B87167), sulfone), each imparting distinct electronic and steric properties to the molecule. wikipedia.org

In a series of 1,2,4-triazine derivatives evaluated for anticancer activity, compounds with disulfide and sulfenamide (B3320178) groups, which contain divalent sulfur atoms, were found to be the most effective. nih.gov This suggests that the specific nature of the sulfur linkage is crucial for their cytotoxic effects.

Furthermore, sulfur-containing functional groups are important in natural products and drug molecules due to their ability to form strong non-covalent interactions and participate in metabolic processes. nih.govrsc.orgelsevierpure.com For example, the methylthio group in "3-(Methylthio)-5-phenyl-1,2,4-triazine" can influence the molecule's lipophilicity and its potential interactions with biological targets. Docking studies of hetero-fused 1,2,4-triazine derivatives with thiomethylpyridine hinge binders have shown their potential as c-Met kinase inhibitors, where the sulfur-containing moiety plays a key role in binding to the enzyme's active site. researchgate.net

Mechanistic Investigations of Molecular Interactions with Biological Pathways

Understanding the molecular mechanisms by which 1,2,4-triazine derivatives exert their biological effects is crucial for their development as therapeutic agents. These investigations often focus on their interactions with specific cellular components and signaling pathways.

Interference with Cellular Signaling Pathways

Several studies have shown that 1,2,4-triazine derivatives can interfere with various cellular signaling pathways, leading to their observed biological activities. nih.gov For example, certain 1,2,4-triazine derivatives have been identified as potent antiglycation agents that can inhibit the inflammatory cascade mediated by the interaction of advanced glycation end products (AGEs) with their receptor (RAGE) in THP-1 monocytes. nih.gov

These compounds were found to inhibit both the upstream and downstream signaling of this pathway. Specifically, they suppressed the activity of NADPH oxidase and the phosphorylation of p38 and NF-κB, which are key inflammatory mediators. nih.gov Additionally, they inhibited the induction of cyclooxygenase-2 (COX-2) and the production of its inflammatory product, prostaglandin (B15479496) E2 (PGE2). nih.gov This interference with the AGE-RAGE-NF-κB/p38 signaling axis highlights the potential of these triazine derivatives to mitigate inflammation associated with conditions like diabetes. nih.gov

Further mechanistic studies have implicated 1,2,4-triazine derivatives in the inhibition of other critical cellular pathways. For instance, some derivatives have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival, suggesting their potential as anticancer agents. researchgate.net

Lack of Specific Data on Enzyme Inhibition Mechanisms of this compound

Extensive searches for scientific literature and data regarding the specific enzyme inhibition mechanisms of the chemical compound This compound have yielded no detailed studies or findings. While the broader class of 1,2,4-triazine derivatives has been the subject of research for their potential as enzyme inhibitors, specific data for this particular compound is not publicly available.

The 1,2,4-triazine scaffold is recognized for its diverse biological activities, which can include anti-inflammatory and anticancer properties. ontosight.ai These activities often stem from the inhibition of specific enzymes. However, without dedicated research on this compound, any discussion of its potential enzyme inhibition would be purely speculative.

Research on other 1,2,4-triazine derivatives has shown inhibitory activity against enzymes such as cyclooxygenases (COXs) and pyruvate (B1213749) dehydrogenase kinases (PDKs). For instance, certain 3-amino-1,2,4-triazine derivatives have been identified as potent inhibitors of PDK1, binding to its ATP-binding site. Similarly, other 1,2,4-triazine compounds have been designed and evaluated as inhibitors of COX-1 and COX-2.

It is important to note that structure-activity relationships within chemical families can be highly specific. The presence and position of different functional groups, such as the methylthio group at the 3-position and the phenyl group at the 5-position on the 1,2,4-triazine ring of the subject compound, would significantly influence its interaction with enzyme binding sites.

While the synthesis of this compound has been documented, its biological activity and potential as an enzyme inhibitor remain uncharacterized in the available scientific literature. Therefore, a detailed and scientifically accurate article on its enzyme inhibition mechanisms, as requested, cannot be generated at this time due to the absence of specific research data.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Key Synthetic Intermediates for Complex Molecular Architectures

The 1,2,4-triazine (B1199460) ring system is a versatile scaffold for the construction of more elaborate molecular structures. The presence of substituents, such as the methylthio and phenyl groups in 3-(Methylthio)-5-phenyl-1,2,4-triazine, offers multiple reaction sites for further functionalization, making it a key intermediate in organic synthesis.

Precursors for Fused Polycyclic Nitrogen Heterosystems

Derivatives of 1,2,4-triazine are instrumental in the synthesis of fused polycyclic nitrogen heterosystems. These complex structures are of significant interest due to their diverse biological activities. For instance, compounds with a 1,2,4-triazine nucleus fused with other heterocyclic rings like pyrazole (B372694) have demonstrated potential as antitumor agents. nih.gov The synthesis of these fused systems often involves multi-step reactions where the triazine derivative is a critical starting material. For example, a pyrazolo[4,3-e] research-nexus.netconsensus.appnih.govtriazine derivative was synthesized from a 1,2,4-triazine precursor and subsequently used to create a more complex molecule evaluated for its efficacy against human colon cancer. nih.gov

In another example, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with hydrazonoyl halides leads to the formation of chromeno[2,3-d]pyrimido[1,6-b] research-nexus.netconsensus.appnih.govtriazines, a class of fused polycyclic systems. nih.gov This highlights the role of triazine precursors in building intricate molecular frameworks with potential therapeutic applications.

Building Blocks in the Development of New Organic Molecules

The reactivity of the 1,2,4-triazine ring allows it to serve as a fundamental building block for a wide array of new organic molecules. The synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones through the (3+3)-annulation of nitrile imines with α-amino esters is a prime example of how 1,2,4-triazine derivatives can be constructed from simpler precursors. nih.gov These resulting triazinones can then be further modified, showcasing the modularity of this synthetic approach.

Furthermore, the 1,2,4-triazine core is found in many synthetic compounds with a broad spectrum of pharmacological properties, acting as antimicrobials, anti-inflammatories, and antitumor agents. mdpi.com This wide range of biological activity underscores the importance of 1,2,4-triazines as a foundational structure in medicinal chemistry.

Potential in Materials Science: Optoelectronic Applications of Triazine Derivatives

The electron-deficient nature of the triazine ring makes its derivatives promising candidates for applications in materials science, particularly in the realm of optoelectronics. nih.gov Their unique electronic and optical properties can be fine-tuned through chemical modification, allowing for the design of materials with specific functions. nih.govresearchgate.net

Electron Acceptor Units in n-Type Semiconductors

Triazine derivatives are increasingly being explored as electron-acceptor units in the development of n-type semiconductors for organic electronics. rsc.org Their inherent electron-deficient character facilitates the transport of electrons, a crucial property for n-type materials. Star-shaped 1,3,5-triazine (B166579) derivatives have been synthesized and investigated as host materials for green phosphorescent organic light-emitting diodes (OLEDs). rsc.orgpsu.eduresearchgate.net These materials exhibit good electron mobility, which is essential for efficient device performance. psu.eduresearchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic structure of 1,2,4-triazine derivatives. research-nexus.net These studies help in understanding their potential as electron transport materials by calculating key parameters like the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. research-nexus.netnih.gov

Components in Dye-Sensitized Solar Cells

The unique optoelectronic properties of triazine-based molecules have led to their use in the construction of various organic materials for solar cell applications. nih.gov They have been successfully incorporated into dye-sensitized solar cells (DSSCs) as part of the dye sensitizer, which is responsible for light absorption and electron injection. research-nexus.netconsensus.appnih.gov

Research has shown that 1,2,4-triazine derivatives can be designed to have favorable molecular structures and optoelectronic properties for light harvesting and energy conversion. research-nexus.netconsensus.app Theoretical calculations have indicated that these compounds can possess suitable HOMO and LUMO energy levels, a crucial factor for efficient electron transfer in DSSCs. research-nexus.netnih.gov For instance, porphyrin dyads linked by a 1,3,5-triazine moiety have been synthesized and used as sensitizers in DSSCs, achieving notable power conversion efficiencies. rsc.org

Utility as Ligands in Coordination Chemistry

The nitrogen atoms within the 1,2,4-triazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows 1,2,4-triazine derivatives to function as ligands in coordination chemistry, forming complexes with various metals. The resulting metal-organic frameworks (MOFs) and coordination complexes can exhibit interesting structural, magnetic, and photophysical properties. nih.gov

For example, derivatives of 3-(2-pyridyl)-1,2,4-triazine are known to form colored complexes with certain transition metal ions, suggesting potential applications in colorimetric analysis. nih.gov Furthermore, the ability of triazine compounds to form complexes with metal ions like lead(II) has been explored for their potential use as the emitting layer in organic light-emitting devices (OLEDs). nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Triazine Scaffolds

The synthesis of 1,2,4-triazine (B1199460) derivatives is an active area of research, with a growing emphasis on green and efficient protocols. mdpi.com Future work will likely focus on the following:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to be a rapid and efficient method for synthesizing fused 1,2,4-triazines, often with the benefit of being solvent-free. nih.gov Further exploration of MAOS for the synthesis of a wider range of 1,2,4-triazine derivatives, including 3-(methylthio)-5-phenyl-1,2,4-triazine, could lead to higher yields and reduced reaction times.

Domino and Annulation Reactions: One-pot synthesis of 1,2,4-triazine derivatives through [4+2] domino annulation reactions using readily available starting materials represents a powerful and efficient strategy. rsc.org The development of new domino reactions will be a key area of future research.

Green Chemistry Approaches: The use of more environmentally friendly solvents, such as water, and catalysts is a growing trend. mdpi.com Research into ultrasound-assisted synthesis in aqueous media is a promising avenue for the sustainable production of triazine derivatives. mdpi.com

Advanced Mechanistic Studies at the Atomic and Molecular Levels

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of 1,2,4-triazines is crucial for the rational design of new compounds and reactions. Future research will likely involve:

Spectroscopic and Crystallographic Analysis: Detailed characterization of reaction intermediates and final products using techniques like NMR, IR, and single-crystal X-ray diffraction will continue to be essential for elucidating reaction pathways. mdpi.comnih.gov

Computational Modeling: Quantum chemical calculations can provide valuable insights into transition states, reaction energetics, and the electronic properties of molecules, complementing experimental studies.

Exploration of New Chemical Reactivities and Transformations

The 1,2,4-triazine ring is a π-deficient heterocycle, making it susceptible to nucleophilic attack. researchgate.net This inherent reactivity opens up a wide range of possibilities for chemical transformations. Future research directions include:

Inverse Electron Demand Aza-Diels-Alder Reactions: This powerful reaction allows for the transformation of 1,2,4-triazines into substituted pyridines. researchgate.net Further exploration of different dienophiles could lead to the synthesis of a diverse array of pyridine (B92270) derivatives.

Functionalization of the Triazine Core: Research into the dimerization, substitution chemistry, and substituent activation of the 1,2,4-triazine scaffold will continue to be an important area. researchgate.net

Synthesis of Fused Systems: The synthesis of novel fused heterocyclic systems containing the 1,2,4-triazine ring is an active area of research. nih.gov These fused systems often exhibit unique chemical and biological properties.

Computational Design and Prediction of Novel Triazine Derivatives with Tailored Properties

The use of computational methods in drug discovery and materials science is rapidly expanding. For 1,2,4-triazine derivatives, future research will focus on:

Structure-Based Drug Design: By modeling the interaction of triazine derivatives with biological targets, such as enzymes and receptors, it is possible to design new compounds with enhanced activity and selectivity. acs.org

In Silico ADME/Tox Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new triazine derivatives, helping to prioritize compounds for synthesis and experimental testing. mdpi.com

Materials Genomics: Computational screening can be used to predict the electronic and optical properties of novel triazine derivatives for applications in areas like organic electronics. mdpi.com

Integration of this compound into Functional Materials Development

The unique electronic properties of the 1,2,4-triazine ring make it an attractive building block for the development of functional organic materials. mdpi.com Future research in this area may include:

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives can act as electron-transporting or emissive materials in OLEDs.

Organic Photovoltaics (OPVs): The electron-accepting nature of the triazine core makes it suitable for use in organic solar cells.

Sensors: The reactivity of the triazine ring can be exploited to develop chemical sensors for the detection of specific analytes.

Q & A

Basic Research Question

- 1H/13C NMR : Essential for confirming substituent positions and purity. For example, vinyl-substituted triazines showed distinct NMR signals for aromatic protons (δ 7.38–7.23 ppm) and methylthio groups (δ 2.5–3.0 ppm) .

- X-ray Crystallography : The SHELX software suite (e.g., SHELXL) is widely used for small-molecule refinement. Its robustness in handling high-resolution data ensures accurate determination of bond lengths and angles, critical for validating triazine ring geometry .

- ESI-HRMS : Provides precise molecular weight confirmation, as seen in glucopyranosyl derivatives (e.g., [M+H]+ calculated: 274.133874; observed: 274.133688) .

How can the Distortion/Interaction model predict the reactivity of this compound in bioorthogonal cycloadditions?

Advanced Research Question

The Distortion/Interaction model analyzes transition-state geometry and orbital interactions to predict cycloaddition rates. For instance, 5-phenyl-1,2,4-triazine reacts rapidly with thiacycloheptyne due to low distortion energy in the triazine ring and favorable orbital overlap. Computational studies show that cross-reactions with other dienophiles (e.g., cyclopropenes) are negligible, enabling orthogonal reactivity in multi-component systems . This model guides the design of mutually compatible reactions for applications in live-cell labeling .

What is the mechanism underlying the aza-Michael addition involving this compound derivatives?

Advanced Research Question

The aza-Michael reaction proceeds via nucleophilic attack of the triazine’s nitrogen on α,β-unsaturated carbonyl compounds. Organocatalytic methods (e.g., using proline derivatives) enhance enantioselectivity. For example, 3-vinyl-1,2,4-triazines reacted with N-methoxypropargylamine under mild conditions (room temperature, 96 hours) to yield bifunctional adducts (83% yield), with stereochemistry confirmed by NOESY . The methylthio group’s electron-withdrawing effect stabilizes the intermediate, favoring 1,4-addition regioselectivity .

How should researchers address discrepancies in reaction yields when synthesizing triazine derivatives with different substituents?

Advanced Research Question

Yield variations often arise from substituent electronic effects. For example, electron-donating groups (e.g., p-methoxyphenyl) accelerate nucleophilic substitution, reducing reaction time (2 hours vs. 4 hours for phenyl derivatives) . Conversely, steric hindrance from tert-butyl groups lowers yields (61% for diphenyl vs. 88% for tert-butyl derivatives) . Methodological adjustments, such as microwave-assisted synthesis (e.g., 90% yields for thiadiazines under microwave vs. 70% classically), can mitigate these issues .

How does this compound participate in mutually orthogonal bioorthogonal reactions?

Advanced Research Question

The compound’s electron-deficient triazine ring enables rapid inverse-electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., thiacycloheptynes). Computational screening confirmed no cross-reactivity with tetrazine-cyclopropene pairs, allowing simultaneous use in multi-target labeling . Kinetic studies show second-order rate constants exceeding 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> for optimal dienophiles, making it suitable for in vivo applications .

What strategies are effective for functionalizing this compound to enhance biological activity?

Advanced Research Question

- Thiol-ene Click Chemistry : Substituting the methylthio group with bioorthogonal handles (e.g., azides) enables conjugation to biomolecules .

- Coordination Chemistry : The triazine core chelates metals (e.g., Cu<sup>2+</sup>), useful in designing metalloenzyme inhibitors .

- Antimicrobial Derivatives : Introducing thiadiazole or triazole moieties (e.g., via cyclocondensation with thiourea) enhances activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

How can researchers validate the absence of side products in triazine synthesis?

Basic Research Question

- TLC Monitoring : Track reaction progress using eluents like 9:1 petroleum ether/EtOAc to detect intermediates .

- Hydrogenation Control : Use NaBH4 to reduce undesired imine intermediates, as demonstrated in thiadiazepine synthesis .

- DSC/TGA : Thermal analysis identifies polymorphic impurities, critical for pharmaceutical-grade synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.